molecular formula C7H5N5O3S2 B12224311 2-(2,4-dioxo(1,3-thiazolidin-5-ylidene))-N-(3-sulfanyl(1,2,4-triazol-4-yl))ace tamide

2-(2,4-dioxo(1,3-thiazolidin-5-ylidene))-N-(3-sulfanyl(1,2,4-triazol-4-yl))ace tamide

Cat. No.: B12224311
M. Wt: 271.3 g/mol
InChI Key: JNJBNRSXECHJKE-IWQZZHSRSA-N
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Description

2-(2,4-dioxo(1,3-thiazolidin-5-ylidene))-N-(3-sulfanyl(1,2,4-triazol-4-yl))acetamide is a complex organic compound that features both thiazolidine and triazole rings. Compounds with these structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo(1,3-thiazolidin-5-ylidene))-N-(3-sulfanyl(1,2,4-triazol-4-yl))acetamide typically involves multi-step organic reactions. A common approach might include:

  • Formation of the thiazolidine ring through a cyclization reaction.
  • Introduction of the triazole ring via a cycloaddition reaction.
  • Coupling of the two rings through an acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions could target the carbonyl groups in the thiazolidine ring.

    Substitution: Substitution reactions might occur at various positions on the rings, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced forms of the original compound, or derivatives with substituted functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, compounds with thiazolidine and triazole rings are often investigated for their potential as enzyme inhibitors or as ligands for biological targets.

Medicine

Medicinal applications could include the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease processes.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their use in diabetes treatment.

    Triazole derivatives: Commonly used in antifungal medications.

Uniqueness

The uniqueness of 2-(2,4-dioxo(1,3-thiazolidin-5-ylidene))-N-(3-sulfanyl(1,2,4-triazol-4-yl))acetamide lies in its combined structural features, which may confer unique biological activities or chemical reactivity compared to other compounds with only one of these ring systems.

Properties

Molecular Formula

C7H5N5O3S2

Molecular Weight

271.3 g/mol

IUPAC Name

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide

InChI

InChI=1S/C7H5N5O3S2/c13-4(11-12-2-8-10-6(12)16)1-3-5(14)9-7(15)17-3/h1-2H,(H,10,16)(H,11,13)(H,9,14,15)/b3-1-

InChI Key

JNJBNRSXECHJKE-IWQZZHSRSA-N

Isomeric SMILES

C1=NNC(=S)N1NC(=O)/C=C\2/C(=O)NC(=O)S2

Canonical SMILES

C1=NNC(=S)N1NC(=O)C=C2C(=O)NC(=O)S2

Origin of Product

United States

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